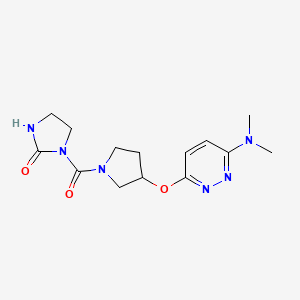

1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyridazinone group, which is a six-membered ring with two nitrogen atoms . The compound also has a dimethylamino group attached to the pyridazinone ring.

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of a pyrrolidine derivative with a pyridazinone derivative . The exact conditions would depend on the specific substituents on the rings.Molecular Structure Analysis

The pyrrolidine ring is a saturated five-membered ring, which means it has single bonds only and is quite flexible . The pyridazinone ring is a six-membered ring with a double bond, which makes it more rigid .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrrolidine ring can undergo reactions at the nitrogen atom, while the pyridazinone ring can undergo reactions at the carbonyl group .Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core component of this compound, is a versatile scaffold in drug discovery . It’s used to create novel biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide three-dimensional coverage. This compound could be investigated for its potential as a lead structure in the development of new therapeutic agents.

Pharmacology

In pharmacology, the pyrrolidine derivative could be utilized to study the structure-activity relationship (SAR) of new drug candidates . Its unique structure, which includes a pyridazinyl moiety, might interact with various biological targets, offering insights into the molecular basis of drug action and receptor binding.

Biochemistry

Biochemically, the compound’s ability to inhibit carbonic anhydrases (CAs) could be explored . CAs are involved in many physiological processes, and inhibitors of these enzymes have therapeutic applications in diseases like glaucoma and edema. Research could focus on how this compound affects CA activity and its potential as a CA inhibitor.

Chemical Synthesis

This compound could serve as a building block in synthetic chemistry. Its pyrrolidine ring can be a precursor or an intermediate in the synthesis of more complex molecules . Researchers might explore its reactivity and how it can be incorporated into larger, more intricate structures, potentially leading to the creation of new materials or drugs.

Materials Science

In materials science, the compound’s structural features could be valuable in the design of new materials with specific properties . For instance, its ability to form stable bonds and its potential for easy modification make it a candidate for creating polymers or coatings with desired characteristics.

Enzyme Inhibition Studies

The compound’s potential to inhibit specific enzymes, beyond carbonic anhydrases, could be another area of application . It could be used in assays to determine its efficacy and selectivity towards different enzymes, which is crucial in understanding its mechanism of action and therapeutic potential.

Mechanism of Action

properties

IUPAC Name |

1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidine-1-carbonyl]imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O3/c1-18(2)11-3-4-12(17-16-11)23-10-5-7-19(9-10)14(22)20-8-6-15-13(20)21/h3-4,10H,5-9H2,1-2H3,(H,15,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDHEXQEUHDEQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 4-methoxybenzenecarboxylate](/img/structure/B2938472.png)

![2-(benzo[d]isoxazol-3-yl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2938476.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide](/img/structure/B2938478.png)

![Methyl 2-{[(2-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2938479.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2938484.png)

![N~6~-(2-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2938487.png)

![4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2938488.png)

![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2938490.png)